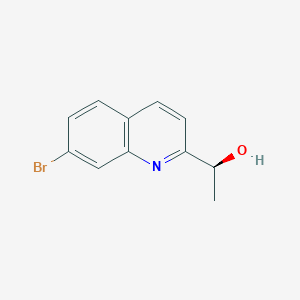
(S)-1-(7-Bromoquinolin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an ethanol group at the 2nd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Bromoquinolin-2-yl)ethanol typically involves the bromination of quinoline followed by the introduction of an ethanol group. One common method is:
Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 7th position.
Introduction of Ethanol Group: The brominated quinoline is then reacted with an appropriate reagent to introduce the ethanol group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
(S)-1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of 7-bromoquinoline-2-carboxylic acid.
Reduction: Formation of 7-bromoquinoline-2-ethyl.
Substitution: Formation of 7-substituted quinoline derivatives.
科学的研究の応用
(S)-1-(7-Bromoquinolin-2-yl)ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(7-Bromoquinolin-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-Quinolinemethanol, 7-bromo-: Another derivative with a methanol group.
N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: A more complex derivative with additional functional groups.
Uniqueness
(S)-1-(7-Bromoquinolin-2-yl)ethanol is unique due to the specific positioning of the bromine atom and ethanol group, which confer distinct chemical and biological properties
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
(1S)-1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m0/s1 |
InChIキー |
HHHCUXIBSUVETB-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O |
正規SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


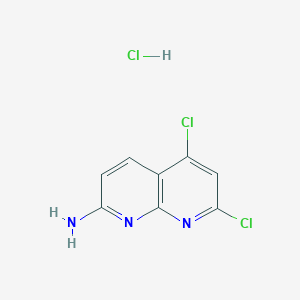
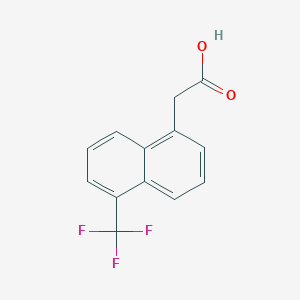

![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
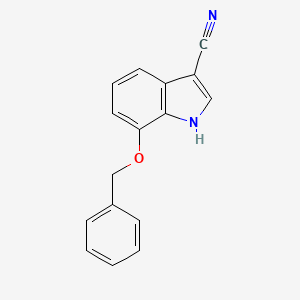

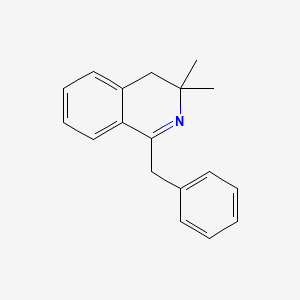


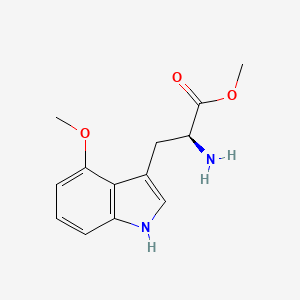

![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)
